molecular formula C23H28N4O6 B15045371 N'~1~,N'~9~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]nonanedihydrazide

N'~1~,N'~9~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]nonanedihydrazide

Cat. No.: B15045371
M. Wt: 456.5 g/mol
InChI Key: NTOYMBQOIDRNFA-KOJZRSEWSA-N
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Description

N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazone family, characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE typically involves the condensation reaction between nonanedihydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrazines. Substitution reactions may result in the formation of various substituted hydrazones.

Scientific Research Applications

N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1,N’9-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is unique due to the presence of two 2,4-dihydroxyphenyl groups, which contribute to its distinct chemical properties and potential biological activities. This structural feature sets it apart from other similar compounds and enhances its reactivity and functionality in various applications.

Properties

Molecular Formula

C23H28N4O6

Molecular Weight

456.5 g/mol

IUPAC Name

N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]nonanediamide

InChI

InChI=1S/C23H28N4O6/c28-18-10-8-16(20(30)12-18)14-24-26-22(32)6-4-2-1-3-5-7-23(33)27-25-15-17-9-11-19(29)13-21(17)31/h8-15,28-31H,1-7H2,(H,26,32)(H,27,33)/b24-14+,25-15+

InChI Key

NTOYMBQOIDRNFA-KOJZRSEWSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)CCCCCCCC(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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